molecular formula C8H8F3IN2O2 B2392878 methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate CAS No. 1856021-58-3

methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2392878
CAS No.: 1856021-58-3
M. Wt: 348.064
InChI Key: DVHKTHZCGHPWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a trifluoropropyl group at position 1, and a methyl ester group at position 3.

Preparation Methods

The synthesis of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the iodine atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the trifluoropropyl group: This step involves the reaction of the pyrazole intermediate with a trifluoropropylating agent.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique chemical properties.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoropropyl group and iodine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate include:

    Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

methyl 4-iodo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-16-7(15)6-5(12)4-14(13-6)3-2-8(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHKTHZCGHPWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1I)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.